![molecular formula C14H14N2O2 B7472754 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting tumors with high levels of ribosomal DNA transcription.
Mecanismo De Acción
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide reduces the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to selective inhibition of cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its effects on RNA polymerase I transcription, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This allows for targeted inhibition of tumor growth, while minimizing side effects on normal cells. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide. One area of focus is on identifying biomarkers that can predict which tumors are most sensitive to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, in order to improve patient selection and treatment outcomes. Another area of research is on developing strategies to overcome resistance to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, which has been observed in some cancer cell lines. Finally, there is potential for N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide to be used in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness.
Métodos De Síntesis
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-methyl-4-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-4-chlorophenylacetic acid. This intermediate is then reacted with 2-amino-4-methyloxazole to produce N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to inhibition of tumor growth both in vitro and in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-15-13(8-18-9)10-4-6-12(7-5-10)16-14(17)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPDEQFJNLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

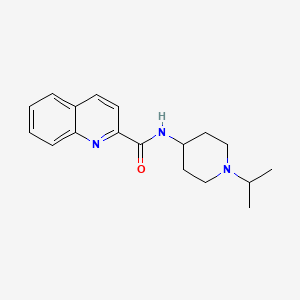
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
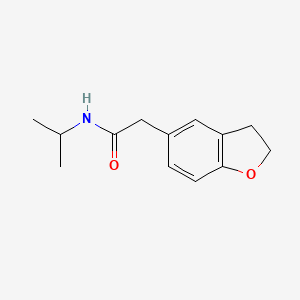

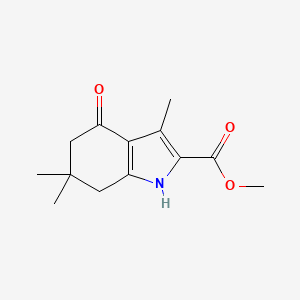
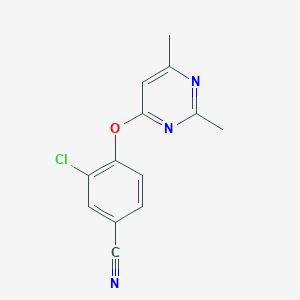

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
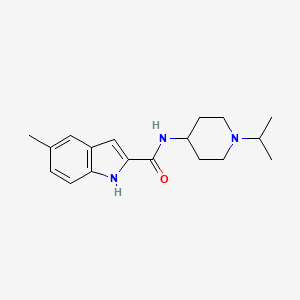
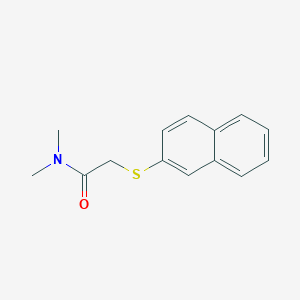
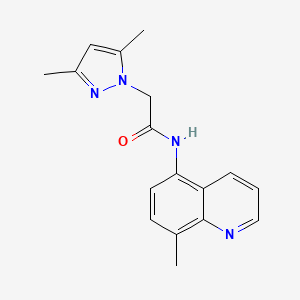
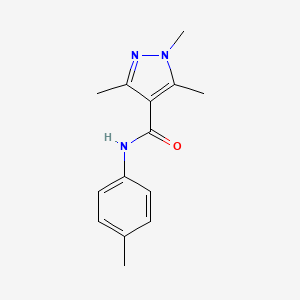
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)